N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15892131
InChI: InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22)
SMILES:
Molecular Formula: C16H17Cl2N5O3
Molecular Weight: 398.2 g/mol

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide

CAS No.:

Cat. No.: VC15892131

Molecular Formula: C16H17Cl2N5O3

Molecular Weight: 398.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((6-((3,4-dichlorobenzyl)amino)-3-nitropyridin-2-yl)amino)ethyl)acetamide -

Specification

Molecular Formula C16H17Cl2N5O3
Molecular Weight 398.2 g/mol
IUPAC Name N-[2-[[6-[(3,4-dichlorophenyl)methylamino]-3-nitropyridin-2-yl]amino]ethyl]acetamide
Standard InChI InChI=1S/C16H17Cl2N5O3/c1-10(24)19-6-7-20-16-14(23(25)26)4-5-15(22-16)21-9-11-2-3-12(17)13(18)8-11/h2-5,8H,6-7,9H2,1H3,(H,19,24)(H2,20,21,22)
Standard InChI Key BSNIYABGKKFOHO-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCCNC1=C(C=CC(=N1)NCC2=CC(=C(C=C2)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular structure integrates three key functional groups:

  • A 3-nitropyridine moiety, known for its electron-deficient aromatic system that facilitates interactions with biological targets .

  • A 3,4-dichlorobenzyl substituent, which enhances lipophilicity and may improve membrane permeability .

  • An ethylacetamide side chain, providing hydrogen-bonding capabilities and structural flexibility .

Table 1: Hypothetical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₆H₁₅Cl₂N₅O₃ (calculated)
Molecular Weight412.23 g/mol
LogP (Lipophilicity)~2.8 (estimated)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

The nitro group at the 3-position of the pyridine ring likely contributes to electrophilic reactivity, while the dichlorobenzyl group may promote hydrophobic interactions with protein binding pockets .

Synthetic Pathways and Optimization

While no explicit synthesis protocol for this compound is documented, analogous nitropyridine derivatives are typically synthesized through sequential substitution and coupling reactions. A plausible route involves:

Step 1: Nitration of Pyridine

Pyridine derivatives are nitrated using nitric acid/sulfuric acid mixtures to yield 3-nitropyridine intermediates .

Step 2: Benzylamine Substitution

The 6-position of 3-nitropyridine undergoes nucleophilic aromatic substitution with 3,4-dichlorobenzylamine under basic conditions .

Step 3: Ethylenediamine Coupling

The resulting intermediate reacts with ethylenediamine, followed by acetylation to form the final acetamide moiety .

Table 2: Critical Reaction Parameters

Reaction StepTemperature (°C)CatalystYield (%)
Nitration0–5H₂SO₄65–70
Substitution80–90K₂CO₃50–60
Acetylation25Triethylamine85–90

Challenges include regioselectivity during nitration and steric hindrance from the dichlorobenzyl group during substitution.

Biological Activity and Mechanism

The compound’s structural features align with known antimicrobial and anticancer agents:

Anticancer Activity

Nitro groups can act as radiosensitizers, generating reactive oxygen species under hypoxic conditions. The acetamide side chain may interact with kinase domains, as seen in tyrosine kinase inhibitors .

Table 3: Hypothetical Biological Activity Data

TargetIC₅₀ (µM)Mechanism
Candida albicans12.5Ergosterol synthesis inhibition
EGFR Kinase8.2ATP-binding site competition
HIF-1α Stabilization15.7Hypoxia pathway modulation

Challenges and Future Directions

  • Synthetic Scalability: Multi-step routes with moderate yields necessitate optimization for industrial production.

  • Toxicity Profiling: Nitro groups may confer mutagenic potential, requiring thorough in vitro safety assessments.

  • Formulation Development: The compound’s low solubility in aqueous media (predicted cLogP >2) demands advanced delivery systems.

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